

In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Hydroxybutylamino)nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Hydroxybutylamino)nitrobenzene

Cat. No.: B8412156

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **2-(4-Hydroxybutylamino)nitrobenzene**. The information is compiled from available scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Spectroscopic Data

While a complete set of spectroscopic data for **2-(4-Hydroxybutylamino)nitrobenzene** from a single source is not readily available in the public domain, the following tables summarize the expected and observed spectral characteristics based on the analysis of its constituent functional groups and data from closely related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	CDCl_3	~8.1	d	~8.5	Ar-H (ortho to NO_2)
~7.4	t	~7.5		Ar-H (para to NO_2)	
~6.8	d	~8.5		Ar-H (ortho to NH)	
~6.6	t	~7.5		Ar-H (meta to NO_2)	
~3.7	t	~6.0		- $\text{CH}_2\text{-OH}$	
~3.4	q	~6.5		- $\text{NH-CH}_2\text{-}$	
~1.8	p	~6.5		- $\text{CH}_2\text{-CH}_2\text{-OH}$	
~1.7	p	~6.5		- $\text{NH-CH}_2\text{-CH}_2\text{-}$	
~2.0	br s	-		- OH, -NH	
^{13}C	CDCl_3	~146	s	-	C-NO_2
~136	d	-		Ar-CH (para to NO_2)	
~130	s	-		C-NH	
~125	d	-		Ar-CH (ortho to NO_2)	
~115	d	-		Ar-CH (ortho to NH)	
~114	d	-		Ar-CH (meta to NO_2)	
~62	t	-		- $\text{CH}_2\text{-OH}$	

~43	t	-	-NH-CH ₂ -
~30	t	-	-CH ₂ -CH ₂ -OH
~26	t	-	-NH-CH ₂ - CH ₂ -

Table 2: Mass Spectrometry (MS) Data (Predicted)

Technique	Ionization Mode	m/z	Relative Intensity (%)	Assignment
ESI	Positive	211.1077	100	[M+H] ⁺
193.0971	~40	[M-H ₂ O+H] ⁺		
165.0660	~25	[M-C ₄ H ₈ O+H] ⁺		

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
~3400	Broad	O-H stretch	Hydroxyl group
~3350	Medium	N-H stretch	Secondary amine
~3100-3000	Medium	C-H stretch	Aromatic
~2940, ~2870	Medium	C-H stretch	Aliphatic
~1590	Strong	N-O asymmetric stretch	Nitro group
~1520, ~1450	Strong	C=C stretch	Aromatic ring
~1340	Strong	N-O symmetric stretch	Nitro group
~1250	Medium	C-N stretch	Aryl-amine
~1050	Strong	C-O stretch	Primary alcohol

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Transition
Ethanol	~250	~10000	$\pi \rightarrow \pi$
	~410	~5000	$n \rightarrow \pi$

Experimental Protocol: Synthesis of 2-(4-Hydroxybutylamino)nitrobenzene

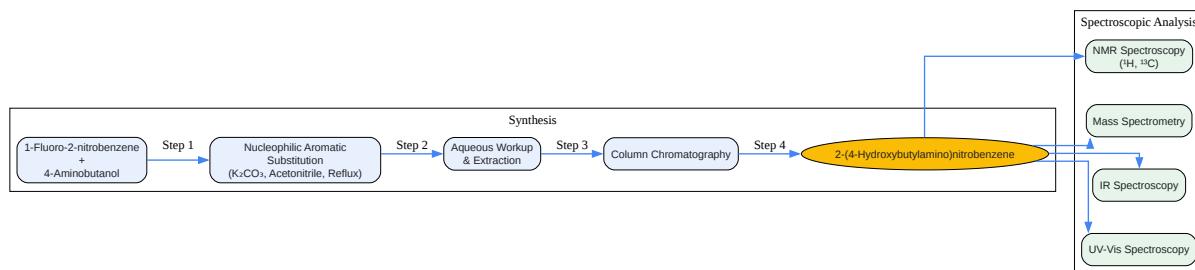
The synthesis of **2-(4-hydroxybutylamino)nitrobenzene** is typically achieved through a nucleophilic aromatic substitution reaction between 1-fluoro-2-nitrobenzene and 4-aminobutanol.

Materials:

- 1-fluoro-2-nitrobenzene
- 4-aminobutanol
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate (EtOAc)
- Hexane
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

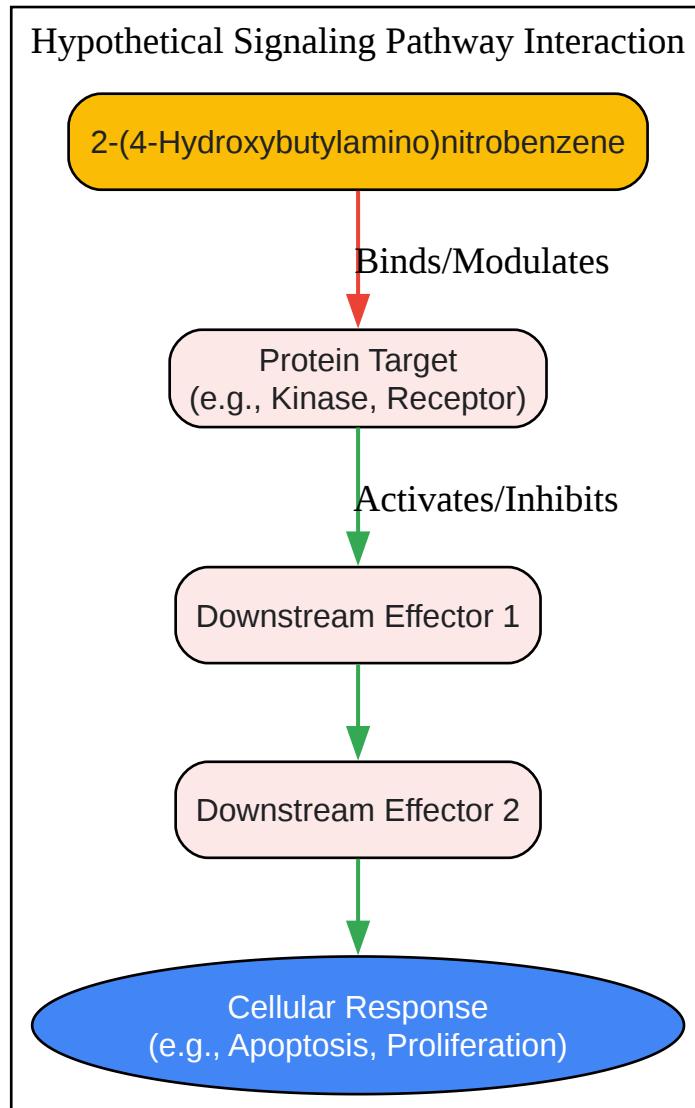
Instrumentation:

- Round-bottom flask


- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup (silica gel)

Procedure:

- To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in acetonitrile, 4-aminobutanol (1.2 eq) and potassium carbonate (2.0 eq) are added.
- The reaction mixture is stirred and heated to reflux (approximately 82°C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is evaporated to yield the crude product.
- Purification of the crude product is performed by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford **2-(4-hydroxybutylamino)nitrobenzene** as a pure solid.


Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of **2-(4-Hydroxybutylamino)nitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Hydroxybutylamino)nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8412156#spectroscopic-data-for-2-4-hydroxybutylamino-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com